![molecular formula C9H12N2O2S B14182751 N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide CAS No. 861848-44-4](/img/structure/B14182751.png)
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a sulfonamide group and a but-3-en-2-yl group. Sulfonamides are widely recognized for their antibacterial properties and have been used in various medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-sulfonyl chloride with (2R)-but-3-en-2-amine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibacterial agent.
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propiedades
Número CAS |
861848-44-4 |
|---|---|
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-3-8(2)11-14(12,13)9-6-4-5-7-10-9/h3-8,11H,1H2,2H3/t8-/m1/s1 |
Clave InChI |
OZEWSSZHMFFCID-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C=C)NS(=O)(=O)C1=CC=CC=N1 |
SMILES canónico |
CC(C=C)NS(=O)(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)
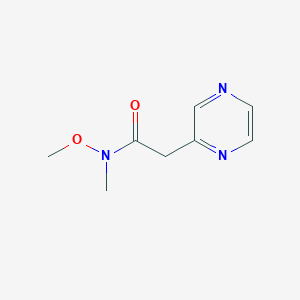
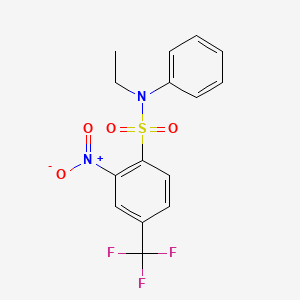
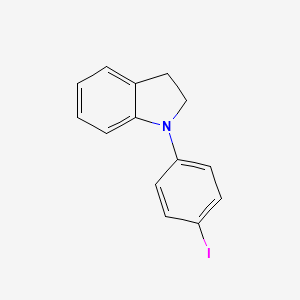
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

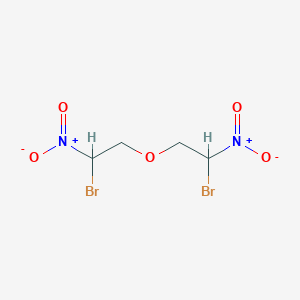
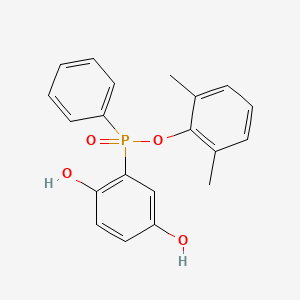



![4-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14182773.png)
![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
